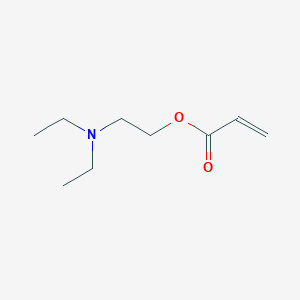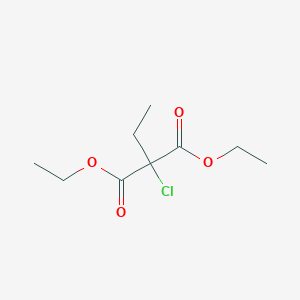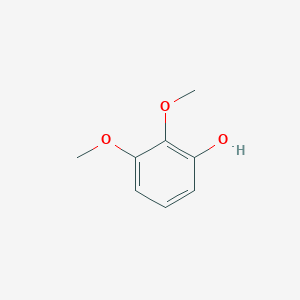
1-Bromo-2,3,5-trifluorobenceno
Descripción general
Descripción
1-Bromo-2,3,5-trifluorobenzene is an organic compound with the molecular formula C6H2BrF3. It is a colorless to yellow liquid with a density of 1.758 g/mL at 25°C and a boiling point of 143°C . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
1-Bromo-2,3,5-trifluorobenzene has several applications in scientific research:
Biology: It can be used in the development of biologically active molecules and as a building block in medicinal chemistry.
Industry: It is employed in the production of specialty chemicals and materials, including liquid crystals and polymers.
Métodos De Preparación
1-Bromo-2,3,5-trifluorobenzene can be synthesized through several methods. One common method involves the bromination of 1,2,4,5-tetrafluorobenzene. The process typically includes the following steps :
Starting Material: 1,2,4,5-tetrafluorobenzene.
Reagents: Liquid bromine and iron powder.
Reaction Conditions: The reaction is carried out in an organic solvent such as carbon tetrachloride at a temperature of 45°C. Liquid bromine is added slowly over 4 hours, followed by the addition of azobisisobutyronitrile. The temperature is then raised to 82°C, and the reaction is allowed to proceed for 3 hours.
Purification: The reaction mixture is cooled, and the organic layer is separated. The product is washed with sodium hydroxide solution and dried over anhydrous magnesium sulfate. The final product is obtained by filtration and concentration.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-Bromo-2,3,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can be involved in such reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3,5-trifluorobenzene primarily involves its reactivity as an electrophile in substitution reactions. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce fluorinated aromatic rings into target molecules .
Comparación Con Compuestos Similares
1-Bromo-2,3,5-trifluorobenzene can be compared with other similar compounds such as:
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-3,4,5-trifluorobenzene: Another isomer with distinct properties and uses.
2,4,5-Trifluorobenzyl bromide: Used in different synthetic applications due to its unique reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of fluorinated aromatic compounds in organic synthesis.
Propiedades
IUPAC Name |
1-bromo-2,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLLZPSNLQCQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371336 | |
| Record name | 1-Bromo-2,3,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133739-70-5 | |
| Record name | 1-Bromo-2,3,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2,3,5-trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(biphenyl-4-yl)ethoxy]pyrido[2,3-d]pyrimidine](/img/structure/B146648.png)











